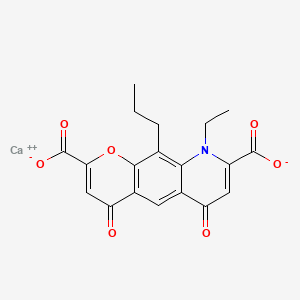

Veracevine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

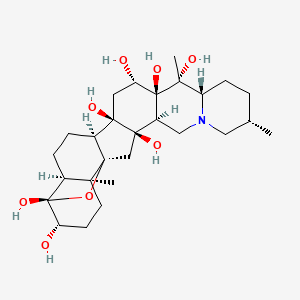

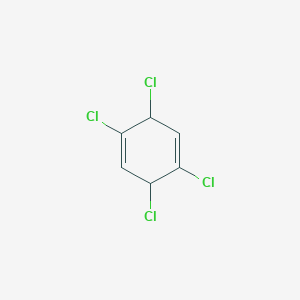

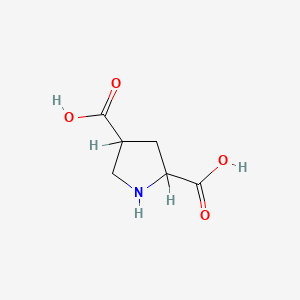

Veracevine is a cyclic hemiketal that is cevane that has an oxygen bridge from the 4alpha to the 9 position and is substituted by hydroxy groups at the 3beta, 4beta, 12, 14, 16beta, 17, and 20 positions. It has a role as an insecticide. It is a cyclic hemiketal, an alkaloid, a heptol, a tertiary amino compound, a tertiary alcohol and a secondary alcohol. It derives from a hydride of a cevane.

Scientific Research Applications

Insecticidal Activity :

- Veracevine has been utilized in the synthesis of insecticidal substances. A study by Ujváry and Casida (1997) demonstrated the synthesis of 3-O-Vanilloylveracevine, derived from veracevine, which exhibited insecticidal activity, although it was less potent compared to other related substances like cevadine and veratridine (Ujváry & Casida, 1997).

Pharmacological Action Insights :

- Research on veracevine's pharmacological properties revealed unique characteristics compared to other Veratrum alkaloids. For instance, Gershfeld (1960) noted that veracevine showed no activity at the air/water interface and did not form films, unlike other related compounds. This study helped in understanding the distribution of hydrophobic and hydrophilic groups in these molecules (Gershfeld, 1960).

Interaction with Monolayers of Stearic Acid :

- In another study by Shanes and Gershfeld (1960), the interaction of veracevine with monolayers of stearic acid was explored. Unlike other Veratrum alkaloids, veracevine at similar concentrations did not interact with the film. This insight contributes to understanding the different effects of these alkaloids in living systems (Shanes & Gershfeld, 1960).

Structural and Chemical Analysis :

- The structure and synthesis of veracevine have been subjects of significant research. Kupchan and Afonso (1960) identified veracevine as the genuine alkamine of ester alkaloids like cevadine and veratridine. Understanding the structure of veracevine has implications for synthesizing related alkaloids (Kupchan & Afonso, 1960).

Paper Chromatography Applications :

- Veracevine has been integral to the development of paper chromatography techniques. Macek and Vejdělek (1955) used veracevine in their research to improve the separation and detection of natural ester alkaloids, highlighting its role in advancing chromatographic methodologies (Macek & Vejdělek, 1955).

Central Nervous System Research :

- Tanaka (1955) investigated the central nervous actions of veracevine in mice. The study highlighted that veracevine increases reflex excitability and causes jumping fits, providing valuable information on its effects on the central nervous system (Tanaka, 1955).

properties

CAS RN |

5876-23-3 |

|---|---|

Molecular Formula |

C27H43NO8 |

Molecular Weight |

509.6 g/mol |

IUPAC Name |

(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-1,10,11,12,14,22,23-heptol |

InChI |

InChI=1S/C27H43NO8/c1-14-4-7-18-22(3,31)26(34)17(12-28(18)11-14)24(33)13-25-16(23(24,32)10-20(26)30)6-5-15-21(25,2)9-8-19(29)27(15,35)36-25/h14-20,29-35H,4-13H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26-,27-/m0/s1 |

InChI Key |

MZHXYVMEVBEFAL-XXFAKQOHSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@H]6[C@]7([C@]5(C[C@]4([C@@H]3CN2C1)O)O[C@@]6([C@H](CC7)O)O)C)O)O)O)(C)O |

SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)O)O)C)O)O)O)(C)O |

Canonical SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)O)O)C)O)O)O)(C)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11,33-Bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol](/img/structure/B1210612.png)